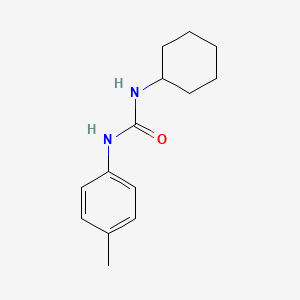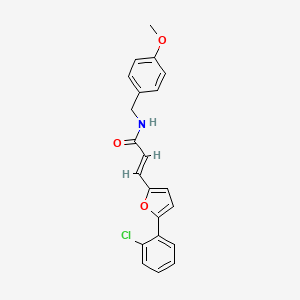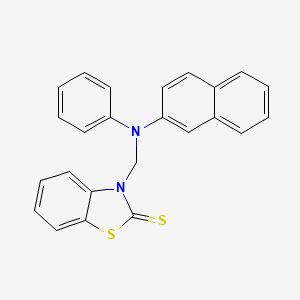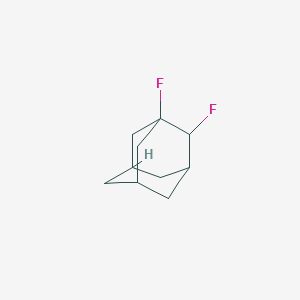
1,2-Difluoroadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoroadamantane is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Difluoroadamantane can be synthesized through selective fluorination of adamantane. One common method involves the use of an electrochemical fluorination process. In this method, adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride (Et3N-5HF) and dichloromethane (CH2Cl2). The electrolysis is carried out at a specific voltage until the desired amount of electricity has passed through the solution. The reaction mixture is then processed to isolate this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of selective fluorination and electrochemical methods can be scaled up for industrial applications. The use of advanced fluorination techniques and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Difluoroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like nitric acid or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted adamantane derivatives.
Oxidation: Products include adamantanones and other oxygenated compounds.
Reduction: Products include hydrogenated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoroadamantane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure and properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Fluorinated adamantane derivatives are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1,2-Difluoroadamantane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, influencing their activity. The compound’s cage-like structure also allows it to fit into specific molecular sites, affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoroadamantane: Another fluorinated derivative with similar properties but different substitution patterns.
1,2-Dehydroadamantane: A compound with double bonds, offering different reactivity and applications.
1-Fluoroadamantane: A mono-fluorinated derivative with distinct chemical behavior.
Uniqueness: 1,2-Difluoroadamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual fluorine atoms enhance its stability and reactivity compared to mono-fluorinated or non-fluorinated adamantane derivatives .
Eigenschaften
CAS-Nummer |
70422-22-9 |
|---|---|
Molekularformel |
C10H14F2 |
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
1,2-difluoroadamantane |
InChI |
InChI=1S/C10H14F2/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9H,1-5H2 |
InChI-Schlüssel |
ZFOWGCVSVBFAMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962922.png)

![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)
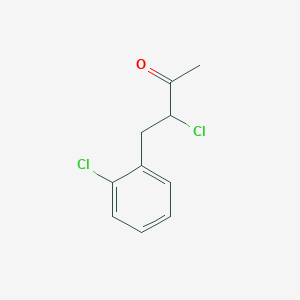

![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)

![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)
